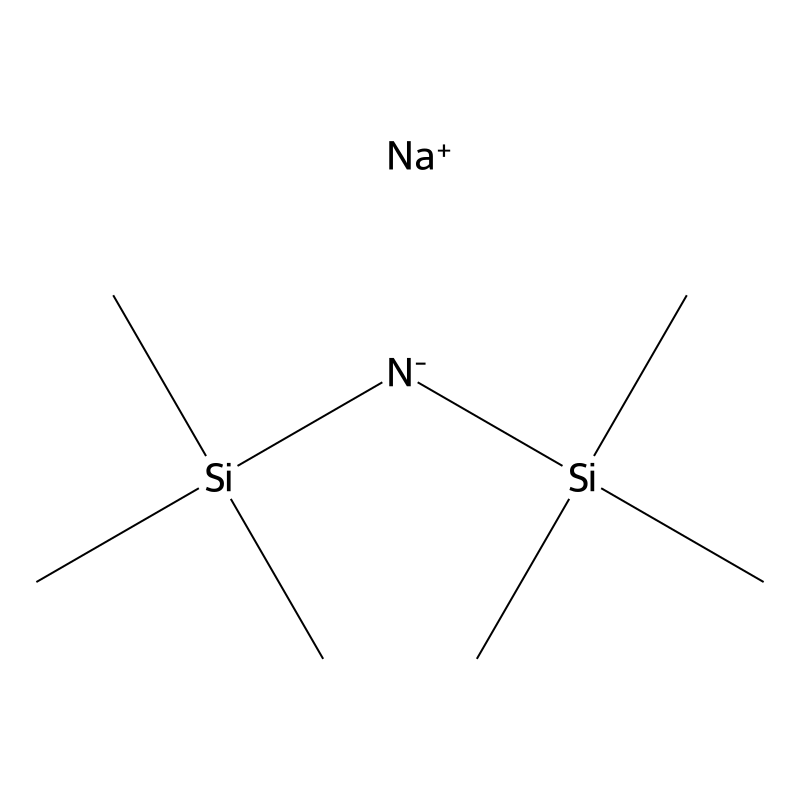Sodium bis(trimethylsilyl)amide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Strong Base for Deprotonation:
NaHMDS is a powerful base capable of deprotonating (removing a proton) from a diverse range of weakly acidic compounds. This characteristic makes it valuable in synthesizing various organic molecules, including:
- Amines: NaHMDS reacts with alkyl halides (compounds containing a carbon-halogen bond) to form amines, essential building blocks in pharmaceuticals and other organic materials .
- Carbenes: By dehydrohalogenating (removing a hydrogen and halogen atom) halocarbons, NaHMDS facilitates the generation of carbenes, highly reactive intermediates used in various organic reactions .
- Wittig Reagents: Deprotonation of phosphonium salts using NaHMDS leads to the formation of Wittig reagents, crucial components in olefin (alkene) synthesis .
Catalyst for Polymerization:
NaHMDS acts as a catalyst, accelerating the polymerization (formation of long chain molecules) of specific monomers.
Sodium bis(trimethylsilyl)amide is an organosilicon compound with the chemical formula NaN(Si(CH₃)₃)₂. It is a strong base commonly utilized in organic synthesis, particularly for deprotonation reactions and base-catalyzed processes. This compound is notable for its high solubility in various organic solvents, including ethers and aromatic compounds, due to the presence of lipophilic trimethylsilyl groups. In aqueous environments, sodium bis(trimethylsilyl)amide decomposes rapidly to form sodium hydroxide and bis(trimethylsilyl)amine, which underscores its moisture sensitivity .
- Deprotonation: It effectively deprotonates weakly acidic compounds such as alcohols (O–H), thiols (S–H), and amines (N–H), facilitating the generation of enolate derivatives from ketones and esters.
- Carbene Generation: The compound can generate carbenes through the dehydrohalogenation of halocarbons, which subsequently react with alkenes to form substituted cyclopropanes and cyclopropenes.
- Wittig Reaction: It acts as a base in the formation of Wittig reagents by deprotonating phosphonium salts, enabling the synthesis of alkenes .
The following reaction illustrates its use in amine synthesis:
Here, represents an alkyl group and a halogen .
Sodium bis(trimethylsilyl)amide can be synthesized through various methods:
- Reaction of Sodium with Hexamethyldisilazane: This method involves the reaction of sodium metal with hexamethyldisilazane, leading to the formation of sodium bis(trimethylsilyl)amide:
- Deprotonation of Trimethylsilylamine: The compound can also be synthesized by deprotonating trimethylsilylamine using sodium hydride or sodium metal .
Sodium bis(trimethylsilyl)amide finds extensive applications in organic synthesis:
- Base for Organic Reactions: It serves as a strong base for various organic reactions, including the formation of carbenes and Wittig reagents.
- Polymerization Catalyst: It accelerates the polymerization of phenylacetylene when used with rhodium(I) catalysts.
- Preparation of Lanthanide Complexes: The compound is utilized in synthesizing lanthanide complexes due to its ability to stabilize metal ions .
Interaction studies involving sodium bis(trimethylsilyl)amide have focused on its reactivity with various substrates. For instance, research has demonstrated its ability to react with bromotoluenes through intermediate methylbenzyne formations, yielding N,N-bis(trimethylsilyl)toluidines. This highlights its utility in synthesizing substituted aromatic compounds .
Several compounds exhibit similarities to sodium bis(trimethylsilyl)amide, particularly regarding their reactivity and applications as strong bases. Below is a comparison highlighting their uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| Sodium diisopropylamide | NaN(iPr)₂ | Used widely as a base; less sterically hindered than sodium bis(trimethylsilyl)amide. |
| Lithium diisopropylamide | LiN(iPr)₂ | Strong base; often used in deprotonation reactions; more reactive than sodium bis(trimethylsilyl)amide. |
| Potassium tert-butoxide | KOC(CH₃)₃ | Strong base; commonly used in elimination reactions; more bulky than sodium bis(trimethylsilyl)amide. |
| Sodium hexamethyldisilazide | NaN(Si(CH₃)₃)₂ | Similar structure; often used interchangeably; provides similar reactivity profile. |
Sodium bis(trimethylsilyl)amide stands out due to its unique solubility characteristics and stability compared to other bases, making it particularly useful in diverse organic synthesis applications .
Related CAS
GHS Hazard Statements
H302 (59.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.1%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (60.1%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Corrosive;Irritant








